

# Commercial sources and purity of Tetraoctylammonium bromide

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## Compound of Interest

Compound Name: *Tetraoctylammonium bromide*

Cat. No.: *B084912*

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An In-depth Technical Guide to **Tetraoctylammonium Bromide**: Commercial Sources, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetraoctylammonium bromide** (TOAB), a versatile quaternary ammonium salt. Herein, we delve into its commercial availability, typical purity levels, and the analytical methodologies employed for its characterization. Furthermore, this guide details experimental protocols for its synthesis and its application as a phase transfer catalyst in the well-established Brust-Schiffrin synthesis of gold nanoparticles.

## Commercial Availability and Purity Specifications

**Tetraoctylammonium bromide** is readily available from several major chemical suppliers. The stated purity of commercially available TOAB is typically high, often exceeding 98%. Below is a summary of the offerings from prominent suppliers.

Supplier	Stated Purity	CAS Number	Molecular Formula	Molecular Weight
Sigma-Aldrich	≥98%	14866-33-2	C <sub>32</sub> H <sub>68</sub> BrN	546.79 g/mol
TCI America	>98.0%	14866-33-2	C <sub>32</sub> H <sub>68</sub> BrN	546.81 g/mol
Santa Cruz Biotechnology	≥99% <sup>[1]</sup>	14866-33-2	C <sub>32</sub> H <sub>68</sub> BrN	546.79 g/mol
Alfa Aesar (Thermo Fisher Scientific)	98+%	14866-33-2	C <sub>32</sub> H <sub>68</sub> BrN	546.81 g/mol

## Analytical Methodologies for Purity Determination

The purity of **Tetraoctylammonium bromide** and other quaternary ammonium salts is primarily determined using a range of analytical techniques. While specific protocols may vary between manufacturers, the following methods are standard in the industry.

### Potentiometric Titration

This is a common and robust method for determining the active matter of quaternary ammonium salts.

Principle: The cationic quaternary ammonium compound is titrated with a standardized solution of an anionic surfactant, such as sodium lauryl sulfate. The endpoint is detected potentiometrically using an ion-selective electrode.

Experimental Protocol: Potentiometric Titration of Quaternary Ammonium Salts

- Apparatus:
  - Automatic titrator
  - Nitrate or surfactant ion-selective electrode
  - Ag/AgCl reference electrode

- 100 mL glass beaker
- Magnetic stirrer
- Reagents:
  - Standardized 0.005 M Sodium Lauryl Sulfate (SLS) solution
  - Borate buffer (pH 9.5)
  - Isopropanol
  - Deionized water
- Procedure:
  - Accurately weigh a sample of **Tetraoctylammonium bromide** and dissolve it in a suitable solvent, such as a mixture of isopropanol and deionized water.
  - Transfer the sample solution to a 100 mL glass beaker and add borate buffer to adjust the pH to approximately 9.5.
  - Place the beaker on a magnetic stirrer and immerse the ion-selective and reference electrodes in the solution.
  - Titrate the solution with the standardized 0.005 M SLS solution using the automatic titrator.
  - The endpoint is determined from the inflection point of the titration curve.
  - The purity of the **Tetraoctylammonium bromide** is calculated based on the volume of SLS solution consumed.

## Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of the primary compound and any potential impurities.

- HPLC: Reversed-phase HPLC with an ion-pairing reagent can be used for the analysis of quaternary ammonium salts. Detection is typically performed using a UV detector or an Evaporative Light Scattering Detector (ELSD).
- GC-MS: This method is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process.

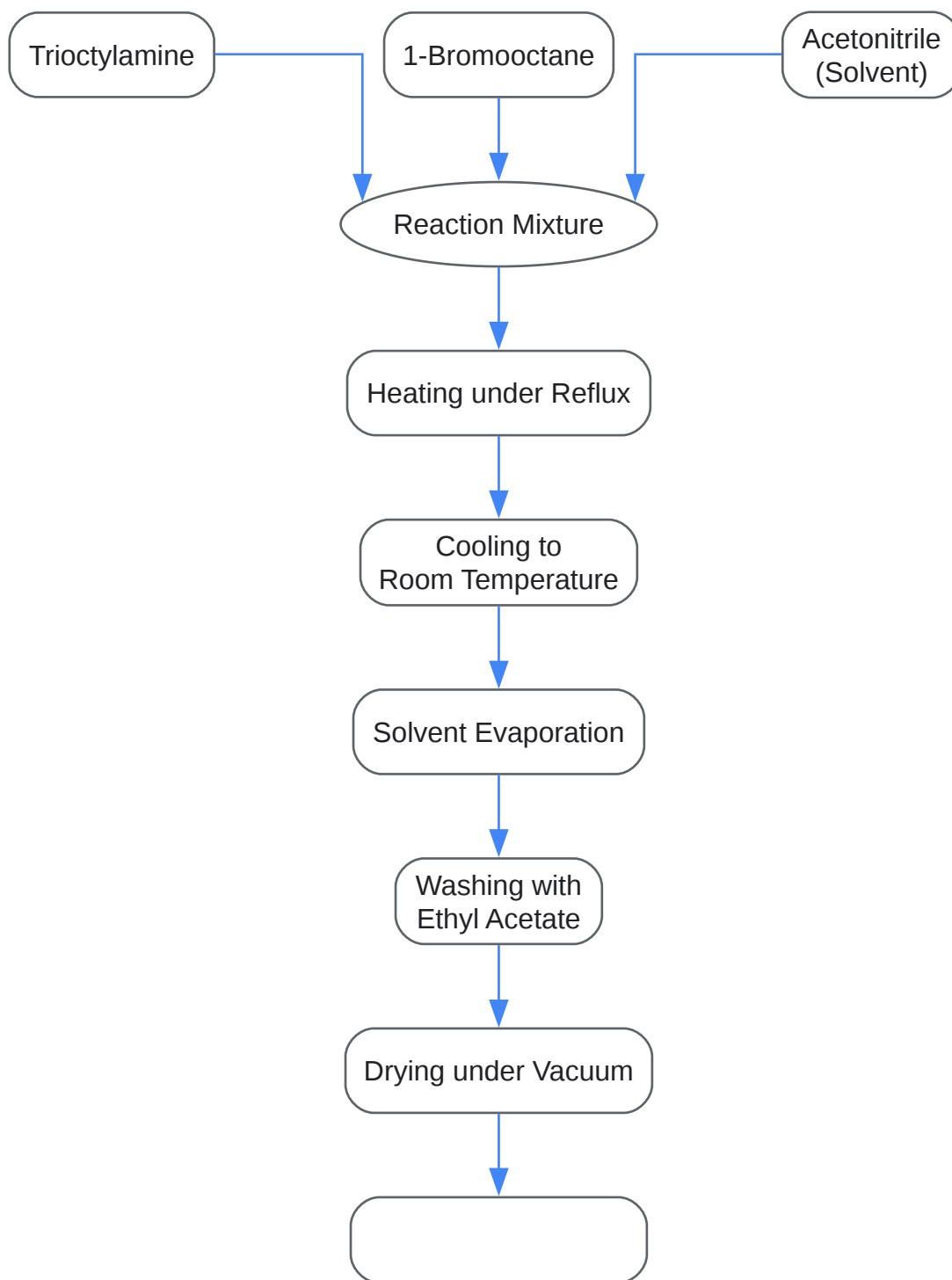
## Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure of **Tetraoctylammonium bromide** and can also be employed for quantitative analysis (qNMR) to determine purity against a certified reference standard.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the functional groups present in the molecule, serving as a qualitative identification method.

## Synthesis of Tetraoctylammonium Bromide

**Tetraoctylammonium bromide** is synthesized via the quaternization of a tertiary amine with an alkyl halide.

## Synthesis Workflow



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Caption: Synthesis workflow for **Tetraoctylammonium bromide**.

## Experimental Protocol: Synthesis of Tetraoctylammonium Bromide

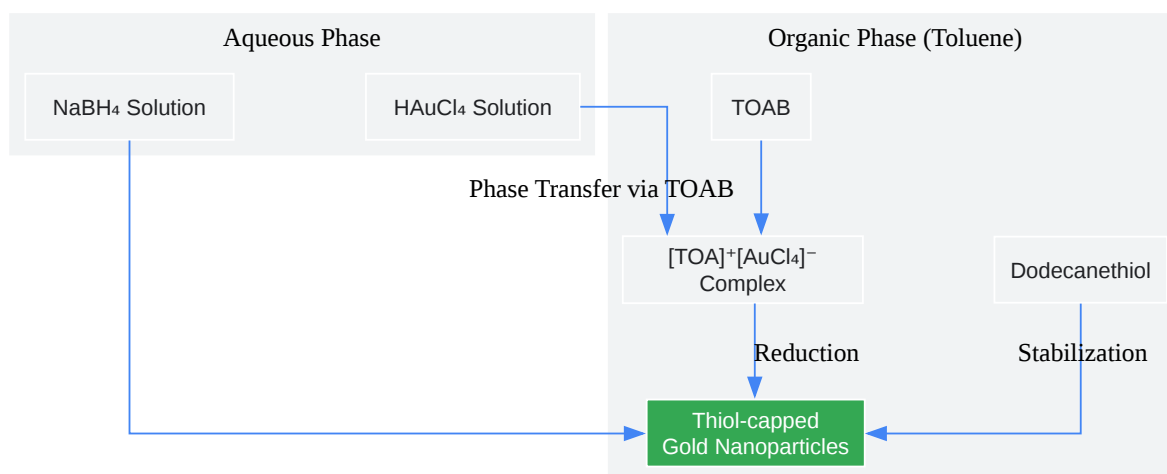
- Materials:
  - Trioctylamine
  - 1-Bromooctane
  - Acetonitrile (anhydrous)
  - Ethyl acetate
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trioctylamine in anhydrous acetonitrile.
  - Add a stoichiometric equivalent of 1-bromooctane to the solution.
  - Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
  - After the reaction is complete, cool the mixture to room temperature.
  - Remove the acetonitrile under reduced pressure using a rotary evaporator.
  - Wash the resulting crude product with ethyl acetate to remove any unreacted starting materials.
  - Dry the purified **Tetraoctylammonium bromide** under vacuum to yield a white to off-white solid.

## Application in Gold Nanoparticle Synthesis: The Brust-Schiffrin Method

**Tetraoctylammonium bromide** is a critical phase transfer catalyst in the Brust-Schiffrin two-phase synthesis of gold nanoparticles. It facilitates the transfer of the gold salt from the

aqueous phase to the organic phase where reduction occurs.

## Experimental Workflow: Brust-Schiffrin Synthesis



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Caption: Brust-Schiffrin gold nanoparticle synthesis workflow.

## Experimental Protocol: Brust-Schiffrin Gold Nanoparticle Synthesis[2]

- Materials:
  - Hydrogen tetrachloroaurate(III) hydrate ( $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ )
  - **Tetraoctylammonium bromide (TOAB)**
  - Toluene
  - Dodecanethiol
  - Sodium borohydride ( $\text{NaBH}_4$ )

- Ethanol
- Deionized water
- Procedure:
  - Prepare an aqueous solution of  $\text{HAuCl}_4$ .
  - In a separate flask, dissolve TOAB in toluene.
  - Combine the aqueous  $\text{HAuCl}_4$  solution and the organic TOAB solution and stir vigorously until the aqueous phase becomes colorless, indicating the transfer of  $\text{AuCl}_4^-$  ions into the organic phase.
  - To the organic phase, add dodecanethiol.
  - Prepare a fresh aqueous solution of  $\text{NaBH}_4$  and add it slowly to the vigorously stirred organic mixture.
  - Continue stirring for several hours. The color of the organic phase will change to dark brown, indicating the formation of gold nanoparticles.
  - Separate the organic phase and reduce its volume using a rotary evaporator.
  - Add ethanol to precipitate the thiol-capped gold nanoparticles.
  - Filter and wash the precipitate with ethanol to remove excess thiol and byproducts.
  - The purified gold nanoparticles can be redissolved in toluene or other nonpolar solvents.

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## References



- 1. scbt.com [scbt.com]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)